molecular formula C15H9FN2 B049454 2-(Cyano(4-fluorophenyl)methyl)benzonitrile CAS No. 116617-31-3

2-(Cyano(4-fluorophenyl)methyl)benzonitrile

Cat. No. B049454
M. Wt: 236.24 g/mol
InChI Key: BRHKEEJUFXPRIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Cyano(4-fluorophenyl)methyl)benzonitrile often involves the condensation of 2-chlorobenzonitrile with Grignard reagents, or through direct cyanation of aromatic C-H bonds using specific catalysts. For instance, the synthesis of benzimidazole derivatives, which might involve similar structural motifs, employs methodologies such as condensation reactions and the utilization of specific catalysts to introduce cyano and fluorophenyl groups (Hranjec et al., 2010; Dong et al., 2015).

Molecular Structure Analysis

The molecular and crystal structure of compounds containing cyano and fluorophenyl groups, such as 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, reveal significant insights into their chemical reactivity and interactions. These structures often exhibit planarity and aromaticity, facilitating interactions like hydrogen bonding, which are crucial for their reactivity and potential intercalation into biological molecules (Hranjec et al., 2010).

Chemical Reactions and Properties

Compounds like 2-(Cyano(4-fluorophenyl)methyl)benzonitrile participate in a variety of chemical reactions, including cycloadditions, and have been explored for their potential in creating complex molecular architectures. Their chemical properties, such as reactivity towards nucleophiles and electrophiles, are significantly influenced by the presence of cyano and fluorophenyl groups, affecting their applications in synthetic organic chemistry (Štverková et al., 1993).

Physical Properties Analysis

The physical properties of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, such as solubility, melting point, and crystal structure, are crucial for its handling and application in synthesis. These properties are determined by its molecular structure, which is characterized by strong intermolecular forces and stability imparted by the cyano and fluorophenyl groups.

Chemical Properties Analysis

The chemical properties of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile, including its reactivity, stability, and interactions with various chemical reagents, are central to its utility in organic synthesis. Its ability to participate in nucleophilic and electrophilic reactions, along with its potential in cycloaddition reactions, underscores its versatility in chemical synthesis (Bagal et al., 2006).

Scientific Research Applications

  • Synthesis of Benzonitriles : It is used for synthesizing benzonitriles from (hetero)aryl bromides, including pharmaceutical intermediates and chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).

  • Photochemical Reactions Study : The compound is utilized in scientific research for studying photochemical reactions (Foster, Pincock, Pincock, & Thompson, 1998).

  • Transformation into Various Functional Groups : It serves as a versatile intermediate for transformations into functional groups like carboxyl, carbamoyl, aminomethyl, carbonyl, and heterocycles (Ping, Ding, & Peng, 2016).

  • Synthesis of Naphthalene Derivatives : The compound can be used as a precursor for synthesizing naphthalene derivatives (Singh et al., 2014).

  • Precursor for Various Chemicals : It is a potential precursor for chemicals like 4-methylphenol, 4,4′-dimethylbiphenyl, and benzonitrile (Qun, 2007).

  • Antitumor Activity : The compound exhibits antitumor activity and shows selectivity for HeLa cells in vitro (Hranjec et al., 2010).

  • Benzonitrile Assembly : It is useful in N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly, found in natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).

  • Antibacterial and Antifungal Activity : This compound exhibits significant antibacterial and antifungal activity against various organisms (Fadda, Afsah, & Awad, 2013).

  • Farnesyltransferase Inhibition : It is used in the synthesis of selective farnesyltransferase inhibitors with cellular activity and pharmacokinetic profiles (Wang et al., 2004).

  • UPLC Method Development : A UPLC method was developed to quantify a genotoxic impurity related to this compound in Escitalopram Oxalate (Katta et al., 2017).

  • Polyimide Film Development : Cyano-containing polyimides from related benzonitriles exhibit excellent energy-damping characteristics, solubility, and thermal stability (Lin & Xu, 2007).

  • Late-Stage Direct Arene Cyanation : The method is applicable to direct cyanation of several small-molecule drugs, common pharmacophores, and organic dyes (Zhao, Xu, & Ritter, 2019).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram. It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-[cyano-(4-fluorophenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2/c16-13-7-5-11(6-8-13)15(10-18)14-4-2-1-3-12(14)9-17/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHKEEJUFXPRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378786
Record name 2-[Cyano(4-fluorophenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyano(4-fluorophenyl)methyl)benzonitrile

CAS RN

116617-31-3
Record name 2-[Cyano(4-fluorophenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116617-31-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 700 gr potassium tert-butoxide in 3.6 ltr N,N-dimethylformamide (DMF) is added gradually a solution of 401.4 gr 4-fluorobenzylcyanide and 429.2 gr 2-chlorobenzonitrile in 1.2 ltr DMF, maintaining an internal temperature between 25° C. and 30° C. (ice bath). The reaction mixture is subsequently stirred for one hour at ambient temperature and quenched with dilute hydrochloric acid. Extractive work-up with diethylether gives the product 2-cyano-4'-fluorobenzhydrylcyanide.
Quantity
700 g
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reactant
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401.4 g
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429.2 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yang, H Yu, Y Xu, L Shao - The Journal of Organic Chemistry, 2018 - ACS Publications
A novel and regioselective Ni(I) catalyzed C–C and C–N cascade coupling reactions has been developed. The cascade furnishes atom-economic access to 40 3-aryl-1-…
Number of citations: 22 pubs.acs.org

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